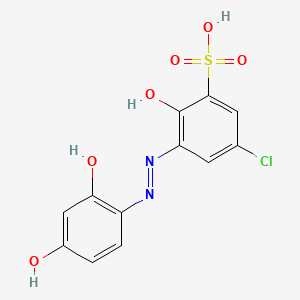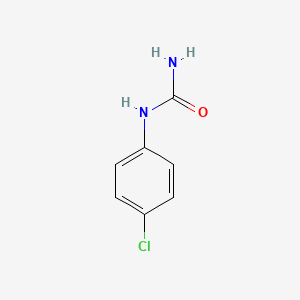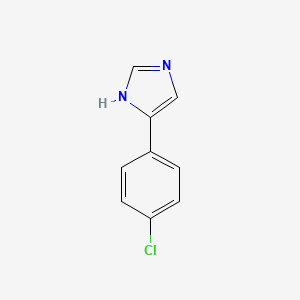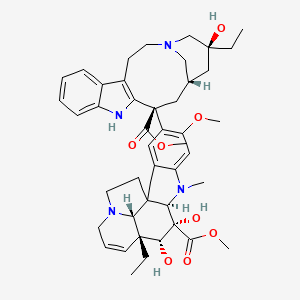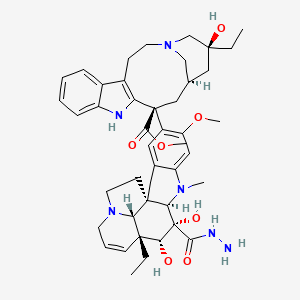
N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
Vue d'ensemble
Description
A3 HCl is an inhibitor of PKA, PKC, and casein kinase I and II, and MLCK.
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that sulfonamide derivatives, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, show promise in anticancer applications. For example, Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments, which demonstrated significant anti-cancer activity against various cancer cell lines, including human hepatocellular, breast, and colon cancer. These compounds were found to reduce cell proliferation and induce pro-apoptotic genes through the activation of p38 and ERK1/2 phosphorylation pathways (Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibitors
Sulfonamides, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, have been studied for their role as carbonic anhydrase inhibitors. Barboiu et al. (1999, 2000) synthesized derivatives that were effective inhibitors of carbonic anhydrase isozymes. These derivatives played an important role in aqueous humor secretion in the eye, indicating potential applications in treating conditions like glaucoma (Barboiu et al., 1999), (Barboiu et al., 2000).
Microbial Degradation of Sulfonamides
The degradation of sulfonamides like N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride by microbial action has been studied. Ricken et al. (2013) identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp., revealing an unusual pathway of ipso-hydroxylation followed by fragmentation. This study contributes to understanding the environmental impact and potential removal strategies of such compounds (Ricken et al., 2013).
Mécanisme D'action
Target of Action
A-3 Hydrochloride is a potent, cell-permeable, reversible, ATP-competitive non-selective antagonist of various kinases . It primarily targets Protein Kinase A (PKA) , Casein Kinase II (CK2) , and Myosin Light Chain Kinase (MLCK) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
A-3 Hydrochloride interacts with its targets by competing with ATP for binding to the kinase active site . This competition inhibits the phosphorylation process, a key step in the activation of these kinases, thereby modulating their activity .
Biochemical Pathways
The inhibition of PKA, CK2, and MLCK by A-3 Hydrochloride affects multiple biochemical pathways. For instance, the inhibition of PKA can impact the cAMP signaling pathway, which is involved in various cellular responses such as gene expression, cell proliferation, and apoptosis . Similarly, the inhibition of CK2 and MLCK can affect numerous cellular processes, including cell cycle progression and muscle contraction .
Pharmacokinetics
Given its cell-permeable nature , it can be inferred that A-3 Hydrochloride is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of A-3 Hydrochloride’s action are primarily due to its inhibitory effects on its target kinases. By inhibiting these kinases, A-3 Hydrochloride can modulate various cellular processes, potentially leading to changes in cell growth, differentiation, and metabolism .
Action Environment
The action, efficacy, and stability of A-3 Hydrochloride can be influenced by various environmental factors. These may include the concentration of ATP (with which A-3 Hydrochloride competes for binding to kinases), the presence of other kinases or signaling molecules, and the specific cellular context . .
Propriétés
IUPAC Name |
N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S.ClH/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)15-8-7-14;/h1-6,15H,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGIWCLJAQLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017465 | |
| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
CAS RN |
78957-85-4 | |
| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




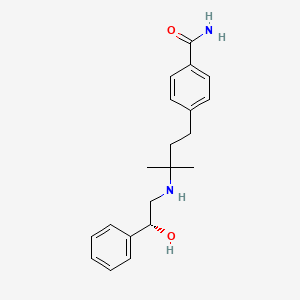

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)

